molecular formula C7H13NO2 B13124499 Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B13124499
M. Wt: 143.18 g/mol
InChI Key: OGJFOUDGUGGQPA-CAHLUQPWSA-N
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Description

Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a cyclopropane derivative with a unique structure that includes an amino group and an ethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method includes the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Rel-methyl(1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

    Rel-methyl(1R,2S)-2-(aminomethyl)cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

    Rel-methyl(1R,2S)-2-(hydroxymethyl)cyclohexanecarboxylate: Contains a hydroxymethyl group instead of an amino group.

The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (1R,2S)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-5-4-7(5,8)6(9)10-2/h5H,3-4,8H2,1-2H3/t5-,7+/m0/s1

InChI Key

OGJFOUDGUGGQPA-CAHLUQPWSA-N

Isomeric SMILES

CC[C@H]1C[C@@]1(C(=O)OC)N

Canonical SMILES

CCC1CC1(C(=O)OC)N

Origin of Product

United States

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